molecular formula C19H11Cl3O4 B4955121 8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2,4-DICHLOROBENZOATE

8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2,4-DICHLOROBENZOATE

Cat. No.: B4955121
M. Wt: 409.6 g/mol
InChI Key: CYHSJJCFSGQHGQ-UHFFFAOYSA-N
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Description

8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a cyclopenta[c]chromen core with chloro and oxo substituents, and a benzoate ester moiety with dichloro substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate typically involves multi-step organic reactionsThe final step involves esterification with 2,4-dichlorobenzoic acid under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure selective and efficient reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may yield hydroxy or amino derivatives .

Scientific Research Applications

8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate
  • 8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 3,5-dichlorobenzoate
  • 7-Hydroxy-4-methyl-2H-chromen-2-one

Uniqueness

8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate is unique due to its specific substitution pattern and the presence of both chloro and oxo groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3O4/c20-9-4-5-12(14(21)6-9)19(24)26-17-8-16-13(7-15(17)22)10-2-1-3-11(10)18(23)25-16/h4-8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHSJJCFSGQHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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